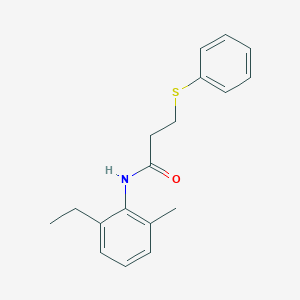
ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate, also known as EPPC, is a synthetic compound that has been extensively studied for its various scientific research applications. It is a piperidinecarboxylate ester that is widely used in the field of medicinal chemistry and drug discovery.
作用機序
The exact mechanism of action of ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects by targeting specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to inhibit the growth of cancer cells and reduce the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate is its ability to selectively target specific enzymes or receptors, which makes it a promising candidate for drug development. However, its complex chemical structure and limited availability may pose challenges for lab experiments.
将来の方向性
There are several future directions for research on ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of more efficient synthesis methods for ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate, which could increase its availability for lab experiments and drug development. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate and its potential applications in various fields of medicine.
合成法
The synthesis of ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate involves the reaction of 4-piperidinecarboxylic acid with ethyl 4-bromobutyrate to form an intermediate compound. This intermediate is then reacted with 2-phenoxyethanol and 3-phenyl-2-propyn-1-ol to yield the final product, ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate.
科学的研究の応用
Ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its antibacterial and antifungal properties.
特性
IUPAC Name |
ethyl 4-(2-phenoxyethyl)-1-(3-phenylprop-2-ynyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-2-28-24(27)25(17-21-29-23-13-7-4-8-14-23)15-19-26(20-16-25)18-9-12-22-10-5-3-6-11-22/h3-8,10-11,13-14H,2,15-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEXVGDPLCUJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC#CC2=CC=CC=C2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-cyclopentyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5083434.png)
![2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide](/img/structure/B5083438.png)
![N-[4-(anilinosulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5083443.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5083465.png)

![ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5083478.png)
![3-methylbutyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083486.png)
![3-[2-(1-adamantyl)ethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5083490.png)

![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5083501.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)
![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)